1-Methylhydrazine-1-carboxylic acid
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Overview
Description
1-Methylhydrazine-1-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) and a methylhydrazine group (-NHNHCH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylhydrazine-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of methylhydrazine with carbon dioxide under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Methylhydrazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The carboxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various reagents, including halides and acids, can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
1-Methylhydrazine-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 1-methylhydrazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It may also interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Hydrazine: A related compound with similar chemical properties but lacking the carboxyl group.
Methylhydrazine: Similar to 1-methylhydrazine-1-carboxylic acid but without the carboxyl group.
Carboxylic Acids: A broad class of compounds with the carboxyl group but varying in other functional groups.
Uniqueness
This compound is unique due to the presence of both the methylhydrazine and carboxyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
amino(methyl)carbamic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2/c1-4(3)2(5)6/h3H2,1H3,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZWQDDZWWFYKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591864 |
Source
|
Record name | 1-Methylhydrazine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63770-00-3 |
Source
|
Record name | 1-Methylhydrazine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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